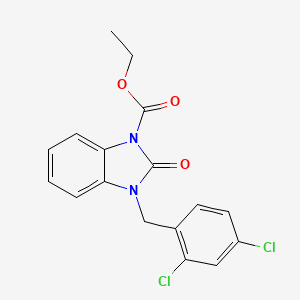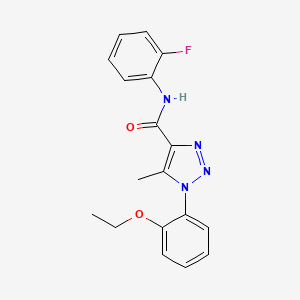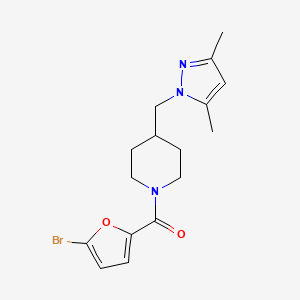
(5-bromofuran-2-yl)(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the presence of the bromine atom on the furan ring, which could act as a site for nucleophilic aromatic substitution reactions. The pyrazole and piperidine rings may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom may increase the compound’s density and boiling point compared to similar compounds without a halogen atom . The exact properties would need to be determined experimentally .Applications De Recherche Scientifique
Molecular Interaction and Pharmacophore Models
The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, sharing a similar structural motif with the queried compound, has been studied for its potent and selective antagonist activity for the CB1 cannabinoid receptor. Through molecular orbital methods and conformational analysis, distinct conformations were identified, contributing to the development of unified pharmacophore models for CB1 receptor ligands. This research aids in understanding the steric and electrostatic requirements for CB1 receptor interaction, proposing the importance of certain structural features in conferring antagonist activity (J. Shim et al., 2002).
Antimicrobial and Anticancer Agents
A series of novel pyrazole derivatives, incorporating elements of the queried compound’s structure, were synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and demonstrated good to excellent antimicrobial activity. This underscores the potential of such structures in developing new therapeutic agents (H. Hafez et al., 2016).
Antibacterial and Antioxidant Activities
Compounds containing pyrazole moieties, related to the queried structure, were synthesized and shown to possess moderate antibacterial and antioxidant activities. Through DFT and molecular docking analyses, these activities were further explored, indicating potential applications in addressing bacterial infections and oxidative stress (Golea Lynda, 2021).
Synthesis of Hydrogenated Carbazoles
Research involving the bromination and subsequent reactions of anilines related to the queried compound led to the synthesis of partially hydrogenated carbazoles. These compounds, through their unique structural features, could serve as intermediates in the development of novel pharmacophores or materials with specific electronic properties (R. Gataullin et al., 2007).
Molecular Structure Investigations
Studies on s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, similar to aspects of the queried compound, revealed interesting molecular structures through X-ray crystallography, Hirshfeld, and DFT calculations. Such investigations provide insights into intermolecular interactions, electronic properties, and potential applications in designing compounds with desired physical or biological properties (Ihab Shawish et al., 2021).
Propriétés
IUPAC Name |
(5-bromofuran-2-yl)-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2/c1-11-9-12(2)20(18-11)10-13-5-7-19(8-6-13)16(21)14-3-4-15(17)22-14/h3-4,9,13H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVCFAHEIAXMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)C3=CC=C(O3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromofuran-2-yl)(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

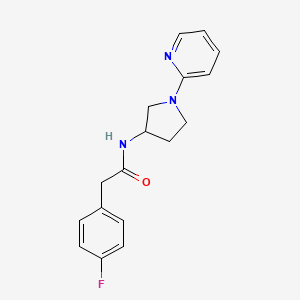
![N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2959727.png)
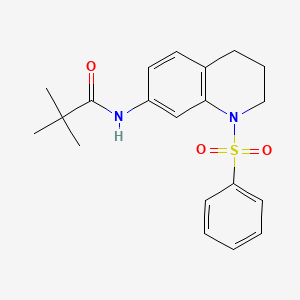
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2959730.png)
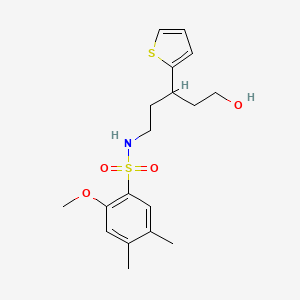
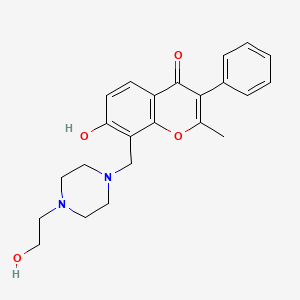
methanone oxime](/img/structure/B2959736.png)
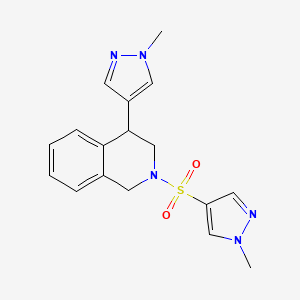
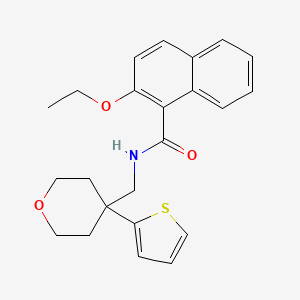
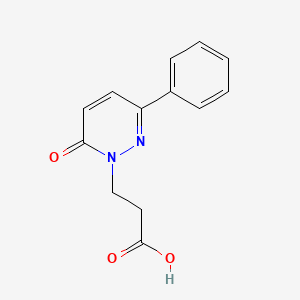
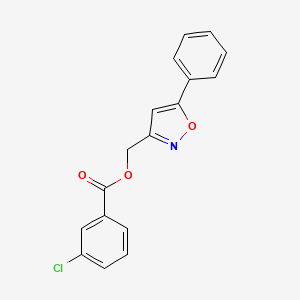
![N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2959744.png)
